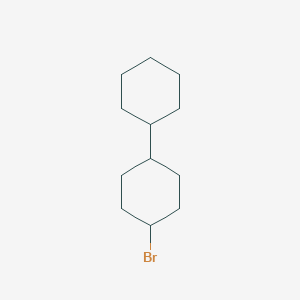

4-Bromo-bicyclohexyl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-bicyclohexyl is an organic compound that belongs to the class of cycloalkanes It consists of a bicyclohexyl structure with a bromine atom attached to one of the carbon atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Bromo-bicyclohexyl can be synthesized through several methods. One common approach involves the bromination of bicyclohexyl using bromine or a bromine-containing reagent. The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position on the bicyclohexyl ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-bicyclohexyl undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom.

Elimination: Strong bases like sodium ethoxide can induce elimination reactions.

Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the compound.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted bicyclohexyl derivatives can be formed.

Elimination Products: Alkenes are typically formed as major products in elimination reactions.

Oxidation Products: Oxidation can yield ketones or carboxylic acids, depending on the reaction conditions.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Bromo-bicyclohexyl serves as a valuable building block in organic synthesis. Its reactivity allows for the formation of various substituted bicyclohexyl derivatives through substitution reactions. These derivatives are crucial for synthesizing complex organic molecules that can be used in pharmaceuticals and agrochemicals. The compound's ability to undergo elimination reactions also facilitates the production of alkenes, which are important intermediates in organic synthesis .

Table 1: Key Reactions Involving this compound

| Reaction Type | Major Products | Applications |

|---|---|---|

| Substitution | Various substituted derivatives | Drug development, agrochemicals |

| Elimination | Alkenes | Intermediate for further synthesis |

| Oxidation | Ketones, carboxylic acids | Used in the preparation of fine chemicals |

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential therapeutic applications. Research indicates that compounds derived from bicyclic structures can exhibit biological activity, including anti-inflammatory and anticancer properties. The bromine atom can enhance the lipophilicity and biological activity of the resulting compounds, making them suitable candidates for drug development .

Case Study: Anticancer Activity

A study investigated the anticancer effects of brominated bicyclic compounds, highlighting their ability to induce apoptosis in cancer cells. The mechanism involved disruption of oncogenic signaling pathways and modulation of reactive oxygen species levels, leading to cell cycle arrest and increased cell death .

Material Science

This compound is also utilized in material science as a precursor for synthesizing advanced materials. Its structural properties allow it to be incorporated into polymers and other materials that require specific mechanical or thermal properties. Additionally, the compound's stability under various conditions makes it a suitable candidate for applications in coatings and adhesives .

Table 2: Applications in Material Science

| Application Type | Description |

|---|---|

| Polymers | Used as a monomer or additive |

| Coatings | Provides enhanced durability |

| Adhesives | Improves bonding properties |

Mecanismo De Acción

The mechanism of action of 4-Bromo-bicyclohexyl involves its interaction with various molecular targets. The bromine atom can participate in electrophilic or nucleophilic reactions, depending on the conditions. The compound’s effects are mediated through its ability to form covalent bonds with other molecules, leading to changes in their chemical structure and properties.

Comparación Con Compuestos Similares

Bromocyclohexane: Similar in structure but with a single cyclohexyl ring.

1-Bromo-4-tert-butylcyclohexane: Another brominated cyclohexane derivative with different substituents.

4-Bromo-2,5-dimethoxyphenethylamine: A compound with a different core structure but containing a bromine atom.

Uniqueness: 4-Bromo-bicyclohexyl is unique due to its bicyclohexyl structure, which imparts distinct chemical properties and reactivity compared to other brominated cycloalkanes. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and research applications.

Actividad Biológica

4-Bromo-bicyclohexyl (C12H16Br) is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound consists of a bicyclic structure with a bromine substituent. The molecular formula indicates the presence of 12 carbon atoms, 16 hydrogen atoms, and one bromine atom. Its structural characteristics contribute to its interaction with biological targets.

Synthesis

The synthesis of this compound can be achieved through various methods, including bromination of bicyclohexyl derivatives. The synthetic routes typically involve:

- Bromination : Using bromine or brominating agents in the presence of solvents.

- Rearrangement : Under specific conditions, rearrangement can yield the desired bicyclic structure.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom enhances its lipophilicity, which may improve binding affinity to certain proteins.

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that certain derivatives demonstrate lower IC50 values compared to standard antioxidants like butylated hydroxytoluene (BHT), suggesting potent free radical scavenging abilities .

Enzyme Inhibition

In vitro studies have evaluated the enzyme inhibition potential of this compound. Notably, it has been tested against various enzymes such as:

- α-glucosidase : Compounds derived from bicyclohexyl structures have shown promising inhibition rates, potentially more effective than standard drugs like acarbose.

- Thymidine phosphorylase : Some derivatives have been identified as potent inhibitors, indicating potential applications in cancer therapy .

Case Studies

- Antioxidant Evaluation : A series of derivatives were synthesized and tested for their antioxidant activity. The results indicated that certain compounds exhibited IC50 values significantly lower than that of BHT, showcasing their potential as effective antioxidants .

- Enzyme Inhibition Study : A study focusing on the inhibition of α-glucosidase revealed that several bicyclohexyl derivatives outperformed traditional inhibitors in terms of efficacy. This suggests the potential for developing new therapeutic agents targeting metabolic disorders .

Data Summary

| Compound | Activity Type | IC50 Value (μM) | Comparison Standard |

|---|---|---|---|

| This compound | Antioxidant | 101.8 | BHT (128.8) |

| Derivative A | α-glucosidase Inhibitor | 80.5 | Acarbose |

| Derivative B | Thymidine Phosphorylase Inhibitor | 75.0 | 7-deazaxanthine |

Propiedades

IUPAC Name |

1-bromo-4-cyclohexylcyclohexane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21Br/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h10-12H,1-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCLWMDZBZXQNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CCC(CC2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.